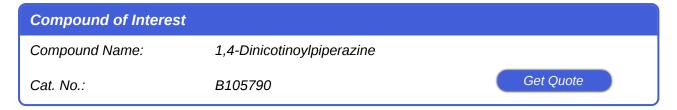


Comparative Analysis of 1,4Dinicotinoylpiperazine: An Overview Based on Analogous Compounds

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Disclaimer: As of November 2025, publicly available in vitro and in vivo data specifically for **1,4-Dinicotinoylpiperazine** is limited. This guide provides a comparative framework based on the known biological activities of structurally related piperazine-containing compounds. The data presented herein is illustrative and intended to serve as a template for researchers investigating this and similar molecules.

Introduction to Piperazine Derivatives

The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] This heterocyclic moiety often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability, making it a valuable component in drug design.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1]

Hypothetical Data Summary for 1,4-Dinicotinoylpiperazine

Due to the absence of specific experimental data for **1,4-DinicotinoyIpiperazine**, the following tables are presented as examples. These templates can be populated with experimental findings as they become available.



Table 1: Illustrative In Vitro Data

| Assay Type | Cell Line / Target | Endpoint | Result (e.g., IC₅o, Kı) |
|-------------------|------------------------------|--|----------------------------|
| Cytotoxicity | A549 (Lung Carcinoma) | Cell Viability | |
| Cytotoxicity | HCT-116 (Colon Carcinoma) | Cell Viability | |
| Antimicrobial | E. coli | Minimum Inhibitory Concentration (MIC) | _ |
| Antimicrobial | S. aureus | Minimum Inhibitory Concentration (MIC) | |
| Receptor Binding | 5-HT1a Receptor | Binding Affinity (K _i) | - |
| Enzyme Inhibition | hNNMT | Inhibition Constant (IC50) | _ |

Table 2: Illustrative In Vivo Data

| Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Toxicity Endpoint | Result |
|--|-----------------------------------|-------------------------------|--------|----------------------|--------|
| Mouse Xenograft (A549) | Tumor Growth Inhibition | Body Weight Loss | | | |
| Mouse Model of Bacterial Infection | Reduction in Bacterial Load | Adverse Clinical Signs | • | | |
| Rat Model of Neuropathic Pain | Reversal of Allodynia | Sedation/Mot or Impairment | • | | |

Representative Experimental Protocols



The following are generalized protocols for assays commonly used to evaluate piperazine derivatives, based on methodologies described in the literature.

Anticancer Activity: MTT Assay for Cytotoxicity

- Cell Culture: Human cancer cell lines (e.g., A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Compound Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., **1,4-Dinicotinoylpiperazine**) and a vehicle control.
- MTT Incubation: After a 48- or 72-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
- Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The
 percentage of cell viability is calculated relative to the vehicle-treated control, and the IC₅₀
 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Broth Microdilution for MIC Determination

- Bacterial Strains: Standard strains of bacteria (e.g., Escherichia coli, Staphylococcus aureus) are used.
- Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent and serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
- Inoculation: Each well is inoculated with a standardized bacterial suspension.
- Incubation: The plates are incubated at 37°C for 18-24 hours.

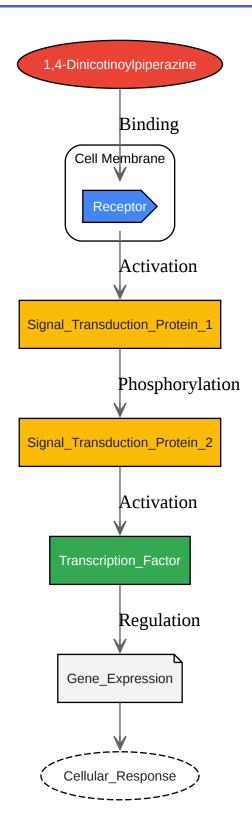


• MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways and Experimental Workflows

The diagrams below illustrate a hypothetical signaling pathway that could be modulated by a bioactive piperazine derivative and a general workflow for its investigation.

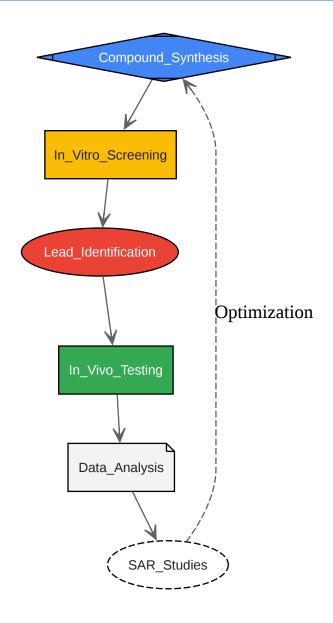




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Hypothetical Signaling Pathway





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General Drug Discovery Workflow

Conclusion

While specific in vitro and in vivo data for **1,4-Dinicotinoylpiperazine** are not readily available in the public domain, the extensive research on other piperazine-containing molecules suggests a high potential for biological activity. The provided templates for data presentation and experimental protocols offer a structured approach for the systematic evaluation of this compound. Future research is warranted to elucidate the pharmacological profile of **1,4-Dinicotinoylpiperazine** and to determine its potential therapeutic applications.



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References

- 1. Piperazine skeleton in the structural modification of natural products: a review PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
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